leghemoglobin II

oxygen affinity P50 nitrogen fixation

Researchers studying oxygen-sensitive nitrogenase face the challenge of maintaining physiologically relevant nanomolar free-O₂ environments. Leghemoglobin II (Lb II) directly addresses this with its P50 of ~50 nM and rapid O₂ association kinetics (kₒₙ ≈ 250 μM⁻¹ s⁻¹), precisely buffering O₂ to protect nitrogenase while sustaining bacteroid respiration. • Superior to myoglobin (P50 800-1,200 nM) for hypoxia-adapted metabolism studies • Monomeric scaffold with 1.7 Å crystal structure enables unambiguous structure-guided mutagenesis • Recombinant E. coli expression achieves yields up to 20 mg/L for scalable, cost-effective procurement

Molecular Formula C10H7NO4
Molecular Weight 0
CAS No. 118549-31-8
Cat. No. B1167263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameleghemoglobin II
CAS118549-31-8
Synonymsleghemoglobin II
Molecular FormulaC10H7NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leghemoglobin II: Properties and Functions


Leghemoglobin II (Lb II) is a monomeric, heme-containing globular protein classified within the Class 2 plant phytoglobins, originally isolated from the root nodules of leguminous plants where it functions as an oxygen carrier facilitating symbiotic nitrogen fixation by Rhizobium bacteria [1]. As a pentacoordinate hemoglobin lacking distal histidine hexacoordination in its deoxygenated state, Lb II exhibits oxygen-binding kinetics distinct from both hexacoordinate plant hemoglobins and animal myoglobins [2]. The protein consists of approximately 145–153 amino acids with a molecular weight of ~16.7 kDa and contains a single non-covalently bound protoporphyrin IX-Fe heme prosthetic group [1][3]. Structurally, Lb II adopts the canonical 3/3 α-helical globin fold and exists naturally as multiple isoforms across different legume species, with the lupin Lb II being among the most extensively characterized by X-ray crystallography at high resolution [3][4].

Why Leghemoglobin II Cannot Be Substituted


Leghemoglobin II cannot be generically substituted with other plant hemoglobins or even with the closely related leghemoglobin I (Lb I) isoform due to quantifiable differences in oxygen-binding kinetics, recombinant expression yields, and structural dynamics. While all leghemoglobins share a common evolutionary origin and high oxygen affinity (P50 ≈ 50 nM) as a class, isoform-specific variations in amino acid sequence—particularly within the distal heme pocket and the EF interhelical region—translate into measurable differences in O₂ association rates (kₒₙ) and dissociation rates (kₒff) that directly impact functional performance in oxygen-buffering applications [1]. Additionally, Lb II has been demonstrated to be the most abundant isoform in cowpea nodules and the most amenable to high-yield recombinant expression in Escherichia coli systems compared to Lb I and Lb III, providing a distinct procurement and manufacturing advantage for industrial applications [2][3].

Leghemoglobin II: Differentiation Evidence


Oxygen Affinity: Comparison with Myoglobin

Leghemoglobin II exhibits an oxygen affinity that is 11- to 24-fold higher than that of sperm whale myoglobin, the canonical reference hemeprotein for oxygen-binding studies [1]. This quantitative superiority in oxygen affinity—attributed to a markedly faster oxygen association rate constant (kₒₙ ≈ 250 μM⁻¹ s⁻¹) compared to myoglobin (kₒₙ ≈ 14–17 μM⁻¹ s⁻¹)—distinguishes Lb II from animal globins and Class 1 plant hemoglobins (kₒₙ ≈ 25 μM⁻¹ s⁻¹) [1][2].

oxygen affinity P50 nitrogen fixation oxygen transport

Oxygen Association Rate: Comparison with Plant Hemoglobins

Leghemoglobin II exhibits an exceptionally rapid oxygen association rate constant (kₒₙ) of approximately 250 μM⁻¹ s⁻¹, which is 10-fold faster than Class 1 plant hemoglobins (~25 μM⁻¹ s⁻¹) and 250-fold faster than Class 2 nonsymbiotic hemoglobins (~1 μM⁻¹ s⁻¹) [1]. This rapid on-rate is the primary kinetic determinant of Lb II's high oxygen affinity and is mechanistically linked to the rotational mobility of the proximal histidine (His92) and the swinging motion of the distal histidine (His61) in the deoxygenated state, as revealed by high-resolution X-ray crystallography [2].

oxygen binding kinetics association rate constant stopped-flow flash photolysis

Recombinant Expression in E. coli

Recombinant cowpea leghemoglobin II (rLb II) has been successfully expressed in Escherichia coli using the constitutive expression vector pEMBL19+ and purified to homogeneity, yielding a functional hemoglobin that exhibits reversible oxygenation/deoxygenation behavior spectrally indistinguishable from native Lb II (nLb II) isolated from cowpea nodules [1][2]. A 2023 study further optimized expression conditions in E. coli BL21 using the pET-15b vector, demonstrating that Lb II can be produced at industrially relevant scales with verified heme incorporation and correct folding [3]. This contrasts with leghemoglobin I and III isoforms, which have shown lower expression yields or less complete heme saturation in heterologous systems [4].

recombinant expression Escherichia coli protein purification heme reconstitution

Oxygen Dissociation Rate: Plant Hemoglobin Comparison

Leghemoglobin II exhibits an oxygen dissociation rate constant (kₒff) in the range of 5–15 s⁻¹, which is approximately 30–100× faster than the dissociation rates observed for Class 1 plant hemoglobins (~0.16 s⁻¹) [1]. While both protein classes achieve nanomolar oxygen affinity (P50 ≈ 50 nM for Lb II; P50 ≈ 2 nM for Class 1 Hbs), the substantially faster kₒff of Lb II allows for more rapid oxygen turnover—a functional requirement for sustained delivery of O₂ to respiring nitrogen-fixing bacteroids in the root nodule microenvironment. The kₒff of Lb II is modulated by pH via protonation of the distal histidine (His61; pKa ≈ 5.5–6.0), which hydrogen-bonds to bound O₂ and stabilizes the oxy complex at neutral to alkaline pH [2].

oxygen dissociation rate koff oxygen turnover nitrogen fixation

Crystal Structure: Proximal Histidine Mobility

High-resolution (1.7 Å) X-ray crystallographic analysis of lupin leghemoglobin II has revealed a unique structural feature not observed in sperm whale myoglobin or human hemoglobin: the proximal histidine (His92) oscillates between two alternative eclipsed orientations in the deoxygenated state and becomes fixed in a staggered orientation upon oxygen binding [1]. This rotational mobility, combined with the swinging motion of the distal histidine (His61) in solution, reduces the activation energy barrier for O₂ entry into the heme pocket, providing a structural explanation for Lb II's exceptionally high oxygen association rate (kₒₙ ≈ 250 μM⁻¹ s⁻¹). In contrast, myoglobin and human hemoglobin exhibit a fixed proximal histidine orientation, correlating with their slower O₂ on-rates (14–17 μM⁻¹ s⁻¹) [1][2].

X-ray crystallography proximal histidine distal histidine heme pocket structure-function

Patented Plant-Based Meat Applications

Leghemoglobin II (specifically the soybean leghemoglobin isoform encoded by the CS-lgb2-SOYBN gene) is the subject of multiple granted and pending patents related to plant-based meat applications, including U.S. Patent No. 11,965,168 B2 (assigned to Pioneer Hi-Bred International) covering soybean seeds engineered to contain leghemoglobin at ≥0.5% of total protein, and European patent EP 3 220 789 B1 (reinstated 2025) protecting the use of leghemoglobin with specific flavor precursors (cysteine and ribose) to generate meat-like aroma, taste, and color upon cooking [1]. This patent-protected differentiation provides a clear intellectual property and commercial exclusivity advantage for Lb II over unpatented plant hemoglobin alternatives, including generic myoglobin or non-legume phytoglobins, in the rapidly expanding meat alternative market [2].

food technology meat analog heme protein flavor precursor plant-based protein

Leghemoglobin II: Application Scenarios


Oxygen Buffering in Nitrogen Fixation Research

Leghemoglobin II is the gold-standard oxygen carrier for in vitro reconstitution of the legume root nodule microenvironment. Its nanomolar oxygen affinity (P50 ≈ 50 nM) and rapid O₂ association kinetics (kₒₙ ≈ 250 μM⁻¹ s⁻¹) enable precise control of free O₂ concentrations at levels that protect nitrogenase from irreversible inactivation while sustaining bacteroid respiration [1]. Researchers studying Rhizobium-legume symbiosis, nitrogenase enzymology, or hypoxia-adapted metabolism should prioritize Lb II over myoglobin (P50 ≈ 800–1,200 nM) or Class 1 phytoglobins (P50 ≈ 2 nM, but extremely slow kₒff) due to its physiologically relevant kinetic balance [1][2].

Plant-Based Meat: Flavor and Color

In the formulation of plant-based meat alternatives, leghemoglobin II provides the heme-dependent catalytic activity required to generate meat-like aroma compounds (e.g., Maillard reaction products, lipid oxidation-derived volatiles) and the characteristic pink-to-brown color transition upon cooking. Patent-protected combinations of Lb II with cysteine and ribose produce a sensory profile that mimics animal-derived myoglobin in ground beef applications . Food scientists and product developers seeking a regulatory-approved, GRAS-notified heme protein with defensible intellectual property should select Lb II over non-legume phytoglobins or animal-derived myoglobins, which lack equivalent patent coverage for this specific use case .

Oxygen Carrier Scaffold for Protein Engineering

Leghemoglobin II serves as an experimentally tractable scaffold for protein engineering studies aimed at tuning oxygen affinity, ligand selectivity, or thermal stability. Its monomeric quaternary structure, high-resolution crystal structure (1.7 Å), and well-characterized heme pocket geometry enable structure-guided mutagenesis to investigate the role of individual residues (e.g., distal His61, proximal His92) in controlling ligand binding kinetics [3]. Compared to tetrameric human hemoglobin, the monomeric Lb II eliminates cooperativity effects that confound interpretation of mutational outcomes, while its rapid O₂ association kinetics (250 μM⁻¹ s⁻¹) provide a larger dynamic range for detecting affinity-modulating mutations than the slower Class 1 or Class 2 phytoglobins [4].

Oxygen Delivery in Microbial Fermentation

Recombinant leghemoglobin II expressed in Escherichia coli can be co-expressed or exogenously added to microbial fermentation systems to modulate dissolved oxygen tension without altering aeration or agitation parameters. The established recombinant production pipeline for functional Lb II—with yields of up to 10–20 mg per liter of culture under optimized conditions—provides a scalable source of this oxygen-binding protein for bioprocess applications [5]. This is particularly valuable in high-cell-density fermentations where oxygen limitation restricts productivity, or in anaerobic processes where trace O₂ must be scavenged to protect oxygen-sensitive enzymes. Lb II's kₒff of 5–15 s⁻¹ ensures sufficient oxygen release to support respiration, unlike Class 1 hemoglobins which bind O₂ nearly irreversibly [4].

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